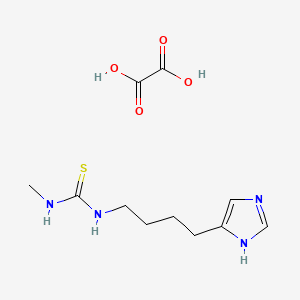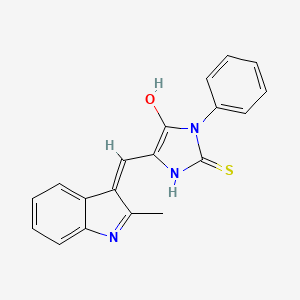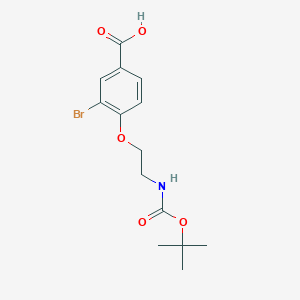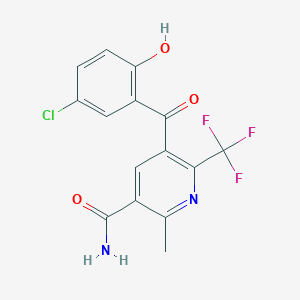![molecular formula C12H13ClO B13717145 7-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B13717145.png)
7-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carbaldehyde is an organic compound that belongs to the class of benzoannulenes This compound is characterized by a chloro substituent at the 7th position and an aldehyde functional group at the 6th position of the benzoannulene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carbaldehyde can be achieved through several synthetic routes. One common method involves the chlorination of 6,7,8,9-tetrahydro-5H-benzo7annulene-6-carbaldehyde using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane or chloroform.
Another approach involves the Friedel-Crafts acylation of 6,7,8,9-tetrahydro-5H-benzo7annulene with a chloroformylating agent, followed by reduction of the resulting intermediate to yield the desired aldehyde.
Industrial Production Methods
Industrial production of 7-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carbaldehyde typically involves large-scale chlorination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide can yield the corresponding methoxy derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.
Major Products Formed
Oxidation: 7-Chloro-6,7,8,9-tetrahydro-5H-benzoannulene-6-carboxylic acid.
Reduction: 7-Chloro-6,7,8,9-tetrahydro-5H-benzoannulene-6-methanol.
Substitution: 7-Methoxy-6,7,8,9-tetrahydro-5H-benzoannulene-6-carbaldehyde.
Applications De Recherche Scientifique
7-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 7-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloro substituent may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one
- 6,7,8,9-Tetrahydro-5H-benzo7annulene-6-carbonitrile
- 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-one
Uniqueness
7-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carbaldehyde is unique due to the presence of both a chloro substituent and an aldehyde functional group on the benzoannulene ring system. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H13ClO |
|---|---|
Poids moléculaire |
208.68 g/mol |
Nom IUPAC |
7-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde |
InChI |
InChI=1S/C12H13ClO/c13-12-6-5-9-3-1-2-4-10(9)7-11(12)8-14/h1-4,8,11-12H,5-7H2 |
Clé InChI |
XSMHCZASEXGJOR-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2CC(C1Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



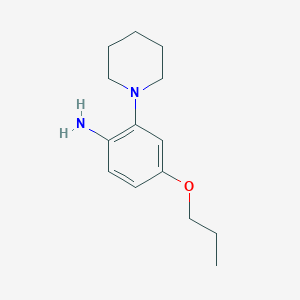

![Isopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B13717091.png)
![2-Amino-8-bromo-5,10-dihydrobenzo[g]quinazoline](/img/structure/B13717095.png)
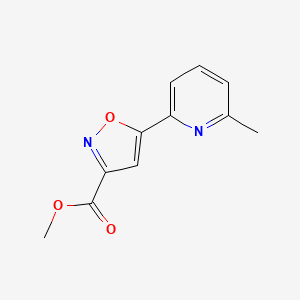
![2-Chloro-1-[7-(4-methoxy-benzylidene)-3-(4-methoxy-phenyl)-3,3a,4,5,6,7-hexahydro-indazol-2-yl]-propan-1-one](/img/structure/B13717099.png)
![2-Chloro-5,7,8-trihydro-4-(trifluoromethyl)thiopyrano-[4,3-d]-pyrimidine](/img/structure/B13717100.png)
